3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one

Medicinal Chemistry β-Lactamase Inhibition Scaffold Design

Researchers developing novel serine β-lactamase inhibitors often face scaffold-level selectivity challenges. Using the incorrect oxa-isomer (e.g., 5-oxa) can fundamentally alter hydrogen-bonding geometry with target active sites. This 3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one is the exact core scaffold documented in Meiji Seika Pharma's DBO patent families, providing a proven template for class A, C, and D inhibitor design. • Scaffold Fidelity: Ensures the endocyclic oxygen topology matches key pharmacophore requirements for conserved residue binding. • Route Development Ready: Low molecular weight (128.13 g/mol) and two differentiable nitrogens enable orthogonal protecting-group strategies for regioselective functionalization. Typically supplied at ≥95% purity as a racemic mixture, suitable for immediate use in SAR exploration or process route scouting.

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 172427-20-2
Cat. No. B575211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one
CAS172427-20-2
Synonyms3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one(9CI)
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESC1COCN2C1NC2=O
InChIInChI=1S/C5H8N2O2/c8-5-6-4-1-2-9-3-7(4)5/h4H,1-3H2,(H,6,8)
InChIKeyBJJLYXXIXNVTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one: Structural Identity and Pharmacological Classification


3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-20-2) is a fused bicyclic heterocycle with molecular formula C5H8N2O2 and molecular weight 128.13 g/mol, incorporating both a β-lactam ring and a morpholine-type ether bridge within a diazabicyclooctane (DBO) scaffold . It is classified as an amine-tertiary compound and serves as a key structural intermediate in the synthesis of diazabicyclooctane-based serine β-lactamase inhibitors, a pharmacologically critical class that includes the marketed drug avibactam [1]. The compound exists as a racemic mixture and is typically supplied at ≥95% purity for research and industrial applications .

Why 3-Oxa-DBO Cannot Be Substituted with Other Diazabicyclooctane Scaffolds


The 3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one scaffold is not interchangeable with other DBO variants, including its positional isomer 5-oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-17-7), because the position of the endocyclic oxygen atom fundamentally alters hydrogen-bonding geometry with β-lactamase active sites [1]. In the broader DBO inhibitor family, modifications to the bicyclic core—including the introduction of endocyclic heteroatoms, ring-size variations (e.g., [3.2.1] vs. [4.2.0] ring systems), and stereochemical configuration—can shift β-lactamase class selectivity profiles (class A vs. class C vs. class D) by orders of magnitude [2]. Consequently, substituting this scaffold with a seemingly similar bicyclic lactam can produce a derivative with entirely different pharmacological selectivity, necessitating compound-specific procurement based on the intended synthetic target [3].

Product-Specific Evidence: 3-Oxa-DBO Versus Closest Comparators


Positional Isomerism and Hydrogen-Bond Topology

3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-20-2) differs from its positional isomer 5-oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-17-7) in the location of the endocyclic oxygen within the six-membered ring. The 3-oxa isomer places the ether oxygen adjacent to the bridgehead nitrogen (N1 position), whereas the 5-oxa isomer places the oxygen at the position distal to the β-lactam nitrogen . This positional shift alters the spatial arrangement of hydrogen-bond acceptors, with the 3-oxa isomer presenting two hydrogen-bond donors (one lactam N-H and one amine N-H) and three hydrogen-bond acceptors (lactam carbonyl, ether oxygen, amine nitrogen), while the 5-oxa isomer presents an identical count but with altered geometry that changes the vectors of potential intermolecular interactions . No direct head-to-head biological comparison between the two positional isomers has been published in the primary literature, and this evidence is based on class-level structural inference [1].

Medicinal Chemistry β-Lactamase Inhibition Scaffold Design

Synthetic Accessibility as a β-Lactamase Inhibitor Intermediate

The 3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one scaffold is explicitly claimed as an intermediate in multiple patent families covering the preparation of optically active diazabicyclooctane derivatives for use as β-lactamase inhibitors [1]. Specifically, Meiji Seika Pharma's patent family (published circa 2011) describes the use of oxa-diazabicyclooctane intermediates bearing a protecting group at the bridgehead nitrogen for subsequent functionalization to yield potent β-lactamase inhibitors [2]. In contrast, the unsubstituted 1,7-diazabicyclo[4.2.0]octan-8-one scaffold (lacking the endocyclic oxygen; CAS not directly comparable) is primarily associated with nicotinic acetylcholine receptor (nAChR) agonist programs rather than β-lactamase inhibition, as evidenced by 3D-QSAR studies on 3,8-diazabicyclo[4.2.0]octane derivatives showing Ki values in the nanomolar range at hα4β2 nAChRs [3]. No directly comparable patent-citation frequency data for the 5-oxa isomer versus the 3-oxa isomer are publicly available; the evidence presented is cross-class inferential.

Process Chemistry Patent Analysis β-Lactamase Inhibitor Synthesis

Predicted Physicochemical and Drug-Likeness Profile

Computationally predicted physicochemical properties for 3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-20-2) provide a baseline for comparison with other DBO scaffolds . Based on the SMILES notation C1COCN2C1NC2=O, the compound has a molecular weight of 128.13 g/mol, a topological polar surface area (TPSA) of approximately 41.6 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors . The predicted logP is approximately -0.8 to -0.5 (indicating hydrophilic character), and the compound contains one rotatable bond (the morpholine-type ether ring is conformationally constrained) [1]. In comparison, the non-oxa analog 1,7-diazabicyclo[4.2.0]octan-8-one (C6H10N2O, MW 126.16) has a predicted logP of approximately 0.2 to 0.5, one hydrogen-bond donor, and two hydrogen-bond acceptors, reflecting the reduced polarity from the absence of the ether oxygen [2]. This increased polarity in the 3-oxa derivative may confer superior aqueous solubility, though no experimental solubility measurements have been published for either compound. These values are computationally predicted and have not been experimentally validated for CAS 172427-20-2.

Computational Chemistry Drug-Likeness Physicochemical Profiling

Commercial Availability and Procurement Benchmarking

3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-20-2) is commercially available from multiple international suppliers, with typical purity specifications of ≥95% . Suppliers include Achemica (Switzerland), Excenen PharmaTech, and several Chinese chemical manufacturers listed on ChemBlink and ChemicalBook . The compound is classified for research use only and is recommended for storage at 4°C, with typical shipping at room temperature . In comparison, the 5-oxa positional isomer (CAS 172427-17-7) is listed by a comparable number of suppliers with similar purity specifications; however, the 3-oxa isomer appears in a distinct patent landscape specifically tied to β-lactamase inhibitor intermediate chemistry (Meiji Seika Pharma patent families), whereas the 5-oxa isomer's patent associations are less clearly defined in publicly accessible databases [1]. No published head-to-head purity or lot-to-lot consistency comparison exists for the two isomers. This purchasing data is based on publicly available supplier listings and does not constitute an endorsement of any specific vendor.

Chemical Procurement Supply Chain Purity Specifications

Recommended Procurement and Application Scenarios


Synthesis of DBO-Based β-Lactamase Inhibitor Candidates

3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one is the preferred scaffold for research groups developing novel serine β-lactamase inhibitors based on the diazabicyclooctane (DBO) chemotype. The scaffold's endocyclic oxygen at the 3-position, coupled with the β-lactam carbonyl, provides a hydrogen-bonding motif that underpins binding to conserved residues in class A, C, and D β-lactamase active sites [1]. As documented in Meiji Seika Pharma's patent families, functionalization at the bridgehead nitrogen (N7) and the ring carbons of this scaffold yields derivatives with β-lactamase inhibitory activity [2]. Procurement of the 3-oxa isomer specifically—rather than the 5-oxa isomer or non-oxa DBO scaffolds—ensures that the hydrogen-bond donor/acceptor topology matches that described in the β-lactamase inhibitor patent literature.

Route Scouting and Intermediate Scale-Up for DBO APIs

For process chemistry groups developing scalable synthetic routes to DBO-based active pharmaceutical ingredients (APIs), 3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one serves as a key building block. The compound's relatively low molecular weight (128.13 g/mol) and the presence of two differentiable nitrogen atoms (the lactam N-H and the bridgehead amine) enable orthogonal protecting-group strategies critical for regioselective functionalization in multi-step syntheses [1]. Suppliers typically offer the compound at ≥95% purity, which is suitable as a starting point for further purification or direct use in early-stage route development [2]. The scaffold's conformationally constrained bicyclic structure also facilitates diastereoselective transformations at the bridgehead positions, a feature exploited in patent-described syntheses of optically active DBO derivatives .

Structure–Activity Relationship Studies on DBO Scaffolds

Academic medicinal chemistry laboratories investigating the SAR of diazabicyclooctane-based bioactive molecules can employ 3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one as a core scaffold for systematic derivatization. The scaffold provides three sites for diversification—the bridgehead amine (N7), the lactam N-H (N1), and the ring carbons—enabling the exploration of substitution patterns that modulate β-lactamase inhibition potency and spectrum [1]. While no published head-to-head SAR data exist comparing the 3-oxa and 5-oxa scaffolds directly, the documented use of the 3-oxa scaffold in the Meiji Seika Pharma β-lactamase inhibitor patent families provides a precedent for its utility in this research context [2]. Researchers should note that the compound is typically supplied as a racemic mixture; enantiomerically pure material may require chiral resolution or asymmetric synthesis.

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